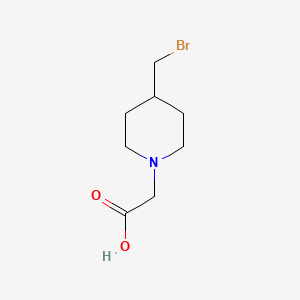

(4-Bromomethyl-piperidin-1-yl)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(bromomethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYBXZFYJBFBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CBr)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271255 | |

| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353957-19-3 | |

| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353957-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromomethyl-piperidin-1-yl)-acetic Acid

Executive Summary

(4-Bromomethyl-piperidin-1-yl)-acetic acid is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by a central piperidine scaffold, it features two distinct reactive termini: a nucleophilic-ready carboxylic acid (via the N-acetic acid moiety) and an electrophilic bromomethyl group at the C4 position. This dual reactivity profile makes it an invaluable "linchpin" intermediate for synthesizing complex peptidomimetics, sigma receptor ligands, and GABA uptake inhibitors.

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, robust synthetic protocols, and applications in high-throughput drug discovery.[1]

Chemical Structure & Physiochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a saturated six-membered nitrogenous ring (piperidine) substituted at two key positions. The N1 position bears an acetic acid side chain, imparting hydrophilicity and a handle for amide coupling. The C4 position features a bromomethyl group, a primary alkyl halide highly susceptible to

Key Structural Features:

-

Scaffold: Piperidine (Chair conformation preferred).

-

Head Group (Acidic): Carboxylic acid (

). Serves as the anchor for peptide coupling. -

Tail Group (Electrophilic): Bromomethyl. The C-Br bond length is approx 1.94 Å, with a polarized carbon center prone to displacement by amines, thiols, or alkoxides.

Physiochemical Metrics (Calculated)

| Property | Value (Est.) | Description |

| Formula | -- | |

| Molecular Weight | 236.11 g/mol | Suitable for fragment-based drug design (FBDD). |

| LogP | 0.8 - 1.2 | Moderate lipophilicity; cell-permeable potential. |

| TPSA | 40-50 | Polar surface area dominated by the carboxylic acid. |

| H-Bond Donors | 1 (COOH) | -- |

| H-Bond Acceptors | 3 (N, O, O) | -- |

| Rotatable Bonds | 3 | High conformational flexibility. |

Structural Visualization

The following diagram illustrates the functional zones of the molecule.

Figure 1: Functional zone decomposition of this compound.

Synthetic Pathways[9][13][15]

Direct alkylation of 4-(bromomethyl)piperidine with chloroacetic acid is chemically risky due to the high probability of intermolecular polymerization (self-alkylation). Therefore, a Protection-Deprotection Strategy starting from 4-piperidinemethanol is the industry standard for high-purity synthesis.

The "Hydroxymethyl" Route (Preferred)

This route avoids handling the reactive bromide until the final stages, maximizing yield and safety.

Reaction Scheme:

-

N-Alkylation: 4-Piperidinemethanol

Ester Intermediate. -

Bromination: Alcohol

Alkyl Bromide (Appel Reaction). -

Hydrolysis: Ester

Carboxylic Acid.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for high-purity production.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate

Objective: Selectively alkylate the secondary amine while preserving the primary alcohol.

-

Setup: Charge a flame-dried round-bottom flask with 4-piperidinemethanol (1.0 eq) and anhydrous DMF (10 mL/g).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) and cool the solution to 0°C under nitrogen.

-

Alkylation: Dropwise add tert-butyl bromoacetate (1.05 eq).

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9, stain with Ninhydrin).

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash chromatography (0-5% MeOH in DCM).

Step 2: Conversion to Bromide (Appel Reaction)

Objective: Convert the primary alcohol to a primary bromide under mild conditions.

-

Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM (15 mL/g). Add

(1.2 eq). Cool to 0°C. -

Activation: Add

(Triphenylphosphine, 1.2 eq) portion-wise over 15 minutes. -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Concentrate the solvent directly.

-

Purification: The triphenylphosphine oxide byproduct is removed via filtration through a silica plug eluting with Hexane/EtOAc (4:1).

Step 3: Deprotection to the Free Acid

Objective: Cleave the tert-butyl ester to reveal the carboxylic acid.

-

Reaction: Dissolve the bromo-ester (1.0 eq) in DCM . Add TFA (Trifluoroacetic acid) (ratio 1:1 v/v with DCM).

-

Time: Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (

) to remove residual TFA. -

Result: The product is obtained as the trifluoroacetate salt. For biological assays, neutralization with mild buffer may be required in situ.

Applications in Drug Discovery[1][9][16][17][18]

This scaffold acts as a "molecular lego" piece in several therapeutic areas.

Peptidomimetics & Linker Chemistry

The distance between the acid and the bromide allows for the creation of constrained amino acid analogs.

-

Mechanism: The acid couples to the N-terminus of a peptide chain. The bromide reacts with a cysteine thiol or a secondary amine on a side chain to form a macrocycle.

-

Result: Stabilized peptide conformation, improved proteolytic stability.

Sigma Receptor Ligands

Piperidine derivatives are classic pharmacophores for Sigma-1 (

-

Modification: The bromomethyl group is displaced by a bulky aromatic amine (e.g., benzylamine derivatives).

-

Reference: Similar 4-benzylpiperidine structures have shown high affinity for

receptors [1].

GABA Uptake Inhibitors

N-substituted nipecotic acid derivatives (isomers of this structure) are potent GABA uptake inhibitors (e.g., Tiagabine). This specific isomer (isonipecotic acid derivative) serves as a template for designing novel GAT-1 inhibitors by extending the lipophilic tail via the bromomethyl group.

Safety & Handling (E-E-A-T)

Critical Warning: The bromomethyl moiety renders this compound an alkylating agent .

-

Hazards: Potential vesicant (blistering agent) and lachrymator. It can alkylate DNA bases (guanine N7 position).

-

PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or ethanolic amine to quench the electrophilic bromide before disposal.

-

Storage: Store at -20°C under argon. The free acid may cyclize (lactonize) or polymerize upon prolonged storage at RT; the TFA salt is more stable.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1159825-22-5, 4-(Bromomethyl)piperidine hydrochloride. Retrieved from [Link]

-

Rice University. (2024).[2] New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.[2] ScienceDaily. Retrieved from [Link]

Sources

4-bromomethylpiperidine-1-acetic acid molecular weight

Executive Summary

4-(Bromomethyl)piperidine-1-acetic acid is a bifunctional heterocyclic building block critical in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and complex pharmaceutical intermediates.[1] Its utility lies in its dual reactivity: the carboxylic acid moiety serves as an amide-coupling handle, while the bromomethyl group acts as a versatile electrophile for nucleophilic substitution.[1]

This guide provides a definitive technical analysis of the compound’s physicochemical properties, specifically its molecular weight dynamics in mass spectrometry, and outlines a validated synthetic workflow designed to mitigate the risks of polymerization inherent to amino-alkyl halides.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

In high-precision drug discovery, relying on a single "Molecular Weight" value is insufficient.[1] For 4-(bromomethyl)piperidine-1-acetic acid, the presence of bromine necessitates a dual-mass analysis for accurate LC-MS identification.[1]

Molecular Weight Data

| Property | Value | Technical Context |

| Formula | Free Acid form | |

| Average MW | 236.11 g/mol | Used for stoichiometric calculations (weighing).[1] |

| Monoisotopic Mass ( | 235.0208 u | Primary peak in high-res MS.[1] |

| Monoisotopic Mass ( | 237.0188 u | Secondary peak (approx. equal intensity). |

| Appearance | Off-white solid (Salt) | Typically isolated as HCl or TFA salt to prevent self-alkylation.[1] |

| Solubility | DMSO, MeOH, Water | High polarity due to zwitterionic potential. |

Mass Spectrometry Signature (The "Br" Effect)

Unlike carbon-based metabolites, this compound exhibits a characteristic 1:1 isotopic doublet.[1] When analyzing reaction mixtures, do not look for a single parent ion. You must validate the presence of the M and M+2 doublet separated by 2.0 atomic mass units.

Critical Analytical Check: If your Mass Spectrum shows a single peak at 236, it is not your compound . It must show the split 235/237 pattern.

Part 2: Synthetic Architecture & Self-Validating Protocol

Synthesizing 4-(bromomethyl)piperidine-1-acetic acid presents a specific chemoselective challenge: Intermolecular Polymerization .[1]

-

The Risk: The molecule contains a nucleophile (tertiary amine/carboxylate) and an electrophile (alkyl bromide). In the presence of strong base or heat, the free acid can polymerize or cyclize.

-

The Solution: Maintain the carboxylic acid as an ester (ethyl or tert-butyl) until the final step, and perform hydrolysis under controlled acidic conditions.

Validated Synthetic Pathway

The following protocol utilizes 4-(bromomethyl)piperidine hydrochloride as the starting material. This route prioritizes the N-alkylation over the displacement of the primary bromide.

Step-by-Step Methodology:

-

N-Alkylation (The Kinetic Control Step):

-

Reagents: 4-(bromomethyl)piperidine HCl (1.0 eq), tert-butyl bromoacetate (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).[1]

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

-

Protocol: Dissolve the piperidine salt in ACN at 0°C. Add DIPEA dropwise (keep temp < 5°C to suppress side reactions). Add tert-butyl bromoacetate slowly.[1] Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Why this works: The secondary amine is significantly more nucleophilic than the alkyl bromide tail. Keeping the temperature low prevents the amine from attacking the bromomethyl group of a neighboring molecule.

-

-

Purification (The Ester Intermediate):

-

Deprotection (Acidolytic Hydrolysis):

-

Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

-

Protocol: Dissolve the ester in DCM. Add TFA at 0°C. Stir for 1-2 hours.

-

Isolation: Concentrate in vacuo. Do not neutralize to pH 7 in water, as the zwitterion may precipitate or polymerize. Isolate as the TFA salt.

-

Visualized Reaction Logic

Figure 1: Chemoselective synthesis pathway designed to prevent self-polymerization by masking the carboxylic acid.[1]

Part 3: Applications in Drug Design

The "Anchor & Warhead" Strategy

This molecule is rarely the final drug; it is a linker .

-

The Anchor (Acetic Acid): The carboxylic acid is typically coupled to a scaffold (e.g., a piperazine or aniline) using standard EDC/HOBt or HATU chemistry.

-

The Warhead (Bromomethyl): The bromine is a "soft" electrophile. It is ideal for

reactions with thiols (cysteine residues) or secondary amines to create larger, biologically active assemblies.

Analytical Characterization Workflow

When characterizing the final conjugate, use the following decision tree to interpret LC-MS data:

Figure 2: Mass Spectrometry decision tree for validating bromine integrity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13503216, 4-(Bromomethyl)piperidine. Retrieved from [Link]

-

Organic Syntheses. General Procedures for N-Alkylation of Piperidines. (Adapted from standard protocols for N-alkyl amino acid synthesis). Retrieved from [Link]

Sources

Technical Guide: Properties of Piperidine-Based Acetic Acid Derivatives

Executive Summary

Piperidine-based acetic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in antihistamines (e.g., levocetirizine), psychostimulants (e.g., methylphenidate metabolites), and GABA uptake inhibitors.[1] This guide analyzes the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of two primary subclasses:

Physicochemical Profile

The positioning of the acetic acid moiety significantly alters the acid-base profile and lipophilicity of the piperidine core. These molecules predominantly exist as zwitterions at physiological pH, impacting their solubility and membrane permeability.

Comparative Properties Table[1][2]

| Property | Piperidin-1-yl-acetic acid ( | Piperidin-4-yl-acetic acid ( | Ritalinic Acid (2-phenyl-2-(piperidin-2-yl)acetic acid) |

| Molecular Weight | 143.18 g/mol | 143.18 g/mol | 219.28 g/mol |

| pKa (Acid) | ~2.35 (Carboxyl) | ~3.8 - 4.2 (Carboxyl) | ~3.5 (Carboxyl) |

| pKa (Base) | ~9.2 (Amine) | ~10.8 - 11.2 (Amine) | ~9.8 (Amine) |

| LogP | -2.5 (Hydrophilic) | -1.8 (Hydrophilic) | 0.3 (Amphiphilic) |

| Isoelectric Point (pI) | ~5.8 | ~7.5 | ~6.7 |

| Dominant Species (pH 7.4) | Zwitterion / Anion | Zwitterion | Zwitterion |

Key Insight: The

Solubility Challenges

At neutral pH, these compounds often exhibit minimum solubility due to zwitterionic lattice energy.[2]

-

Protocol for Solubilization: To achieve high concentrations (>10 mM) for biological assays, shift the pH away from the pI.[1]

Synthetic Strategies

Synthesis is dictated by the attachment point of the acetic acid moiety.

Strategy A: N-Alkylation (Piperidin-1-yl derivatives)

This is the most direct route, utilizing nucleophilic substitution.

-

Reagents: Piperidine + Ethyl bromoacetate (or Chloroacetic acid).[1]

-

Base:

or DIPEA (Hünig's base).[1] -

Mechanism:

attack of the secondary amine on the

Strategy B: Pyridine Hydrogenation (C-substituted derivatives)

Accessing the 2-, 3-, or 4-positions usually begins with the corresponding pyridine-acetic acid precursor.

-

Precursor: Pyridine-4-acetic acid (or ester).[1]

-

Catalyst:

(Adams' catalyst) or -

Conditions:

atmosphere (3-5 bar), Acetic acid solvent. -

Selectivity: Heterogeneous hydrogenation typically yields the cis-isomer if substituents are present on the ring.

Experimental Protocol: Synthesis of Ethyl 2-(piperidin-1-yl)acetate

This protocol describes the synthesis of the ester intermediate, a common building block for subsequent hydrolysis to the free acid or amidation.

Reaction:

Materials

-

Piperidine (Reagent Grade, 99%)[1]

-

Ethyl bromoacetate (98%)[1]

-

Potassium Carbonate (

), anhydrous, finely powdered[1][3] -

Dichloromethane (DCM) and Brine for workup[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvent & Base: Add 50 mL of anhydrous MeCN and 2.0 equivalents of

(powdered). -

Amine Addition: Add 1.0 equivalent (e.g., 10 mmol) of piperidine. Cool the mixture to 0°C using an ice bath.

-

Alkylation: Dropwise add 1.1 equivalents of ethyl bromoacetate over 20 minutes. Note: The reaction is exothermic; control the rate to prevent runaway heating.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup:

-

Purification: Dry the organic layer over

, filter, and concentrate. The crude oil is typically >95% pure but can be distilled under vacuum if necessary.

Validation Check:

-

1H NMR (

): Look for the singlet at

Medicinal Chemistry & Structure-Activity Relationships (SAR)

Pharmacological Classes

-

GABA Uptake Inhibitors: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) and homonipecotic acid (piperidine-3-acetic acid) target the GABA transporter (GAT-1).[1] The addition of a lipophilic tail to the nitrogen (e.g., Tiagabine) anchors the molecule in the transporter, while the zwitterionic head mimics GABA.

-

DAT Inhibitors (Ritalinic Acid): The 2-substituted scaffold is crucial for dopamine transporter (DAT) binding.[1] The threo-isomer is significantly more potent than the erythro-isomer.

SAR Visualization

The following diagram illustrates the logic flow for optimizing piperidine acetic acid derivatives for different biological targets.

Caption: SAR logic flow distinguishing N-substituted vs C-substituted piperidine derivatives and their downstream pharmacological targets.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Retrieved from [Link][1]

-

Organic Chemistry Portal. (2024).[1] Synthesis of Piperidines. Retrieved from [Link]

-

Wyss, S., et al. (2013).[4] Preparation and structural analysis of (±)-threo-ritalinic acid. Acta Crystallographica Section C. Retrieved from [Link]

-

Kragler, A., et al. (2008). Structure-Activity Relationship of Selective GABA Uptake Inhibitors. Frontiers in Neuroscience. Retrieved from [Link]

Sources

Piperidine Building Blocks: A Medicinal Chemistry Technical Guide

[1][2]

Part 1: The Pharmacophore & Physicochemical Engineering

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs (appearing in >70 marketed therapeutics).[1] Its ubiquity stems from its ability to project substituents into defined 3D space (chair conformation) and its capacity to form key hydrogen bonds. However, the native piperidine scaffold presents two primary liabilities: high basicity (pKa ~11) and oxidative metabolic instability .

The Basicity-Lipophilicity Trade-off

The secondary amine of piperidine is highly basic. At physiological pH (7.4), it exists almost exclusively as the cationic ammonium species.

-

Consequence: High basicity correlates with hERG channel inhibition (cardiotoxicity) and poor passive membrane permeability (low

), despite high solubility. -

Engineering Solution: pKa modulation via electron-withdrawing groups (EWGs).

Table 1: Impact of Fluorination on Piperidine Basicity and Lipophilicity Data generalized from standard medicinal chemistry datasets (e.g., J. Med. Chem. 2006, 49, 5029).

| Scaffold Structure | Substituent | pKa (approx.) | Strategic Utility | |

| Piperidine | None | 11.0 | Reference | High solubility, hERG risk. |

| 4-Fluoropiperidine | 4-F | 9.5 | +0.2 | Moderate pKa drop; blocks C4-metabolism. |

| 3-Fluoropiperidine | 3-F | 8.4 | +0.4 | Significant pKa drop; introduces dipole vector. |

| 3,3-Difluoropiperidine | 3,3-diF | 7.2 | +0.8 | Neutral at pH 7.4; high permeability. |

| 2-Methylpiperidine | 2-Me | 11.2 | +0.3 | Increases steric bulk; minimal pKa effect. |

Conformational Control

Piperidine adopts a chair conformation. Substituents prefer the equatorial position to avoid 1,3-diaxial interactions (A-value).

-

The "Fluorine Effect": In 3-fluoropiperidines, the protonated nitrogen can form an intramolecular charge-dipole interaction with an axial fluorine, stabilizing the axial conformer. This can be exploited to lock specific ligand geometries.

Part 2: Strategic Building Block Classes

Drug developers should categorize piperidine blocks by their functional utility in the SAR (Structure-Activity Relationship) cycle.

Class A: Core Functional Scaffolds

-

4-Piperidones: Versatile precursors for reductive amination or Wittig reactions to install C4-complexity (e.g., Fentanyl analogs).

-

Nipecotic/Isonipecotic Acids: C3/C4 carboxylates used to link piperidines to larger scaffolds via amide bonds.

Class B: Metabolic Blockers

-

Deuterated Piperidines:

-piperidine blocks CYP450-mediated oxidative dealkylation without altering binding affinity. -

Gem-dimethyl Piperidines: 3,3-dimethyl or 4,4-dimethyl blocks introduce steric bulk to retard metabolism at the

- or

Class C: Bioisosteres & Rigidified Systems

When the piperidine core is too flexible (entropic penalty upon binding), rigidification is required.

-

Spiro-piperidines: (e.g., 2-azaspiro[3.5]nonane) Restrict conformational freedom and lower lipophilicity.

-

Bridged Bicycles: (e.g., 8-azabicyclo[3.2.1]octane - Tropane) Lock the nitrogen lone pair vector.

Part 3: Synthetic Methodologies & Protocols[1]

Synthesis of complex piperidines generally follows two logic streams: Ring Construction (from acyclic precursors or pyridines) or Late-Stage Functionalization (of the pre-formed ring).

Diagram 1: Synthetic Decision Tree

Caption: Decision matrix for selecting synthetic routes based on stereochemical and regiochemical requirements.

Protocol 1: Asymmetric Hydrogenation of Substituted Pyridines

This is the most reliable method to access chiral piperidines (e.g., C2 or C3 substituted) on a multigram scale.

-

Mechanism: Heterogeneous or homogeneous catalysis reducing the aromatic pyridine ring.

-

Key Reagents:

(high pressure), Catalyst (Rh, Ru, or Pd), Chiral Ligand (e.g., Josiphos). -

Procedure (Representative):

-

Substrate Preparation: Dissolve 2-methylpyridine (10 mmol) in acetic acid/methanol (1:1 v/v, 20 mL).

-

Catalyst Loading: Add

(Adams' catalyst, 5 mol%) or a chiral Rh-complex for enantioselectivity. -

Hydrogenation: Pressurize the autoclave to 50 bar

. Stir at 25°C for 12 hours. -

Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced pressure.

-

Salt Formation: Treat the residue with HCl/dioxane to precipitate the piperidinium hydrochloride salt.

-

-

Critical Note: Partial reduction to tetrahydropyridines (enamines) can occur if pressure is too low. Acidic media prevents catalyst poisoning by the amine product.

Protocol 2: -Lithiation/Trapping (Beak-Lee Methodology)

For introducing substituents at the C2 position of N-Boc piperidines. This method relies on the dipole-stabilized carbanion.

-

Activation: Dissolve N-Boc-piperidine (1.0 equiv) in anhydrous ether at -78°C under Argon.

-

Deprotonation: Add s-BuLi (1.2 equiv) dropwise. The coordination of Lithium to the Boc carbonyl oxygen directs deprotonation to the

-position (C2). -

Equilibration: Stir for 1-2 hours at -78°C.

-

Electrophile Trapping: Add the electrophile (e.g., MeI,

, or an aldehyde). -

Warm & Quench: Allow to warm to room temperature slowly. Quench with saturated

.

-

Why this works: The Boc group provides Complex Induced Proximity Effect (CIPE), making the

-proton kinetically acidic.

Part 4: Medicinal Chemistry Application (SAR Logic)

When optimizing a lead compound containing a piperidine, use the following logic flow to address ADME liabilities.

Diagram 2: Piperidine Optimization Logic

Caption: Workflow for troubleshooting common piperidine-associated liabilities in drug candidates.

Case Study: hERG Mitigation via Fluorination

In the development of Ibrutinib (BTK inhibitor) and various GPCR ligands, the piperidine moiety was a liability due to hERG binding (which often involves

-

Intervention: Introduction of a fluorine atom at the C3 or C4 position.

-

Result: The electron-withdrawing nature of fluorine lowered the pKa of the amine by 1-2 log units (from ~10.5 to ~8.5). This reduced the concentration of the cationic species at physiological pH, significantly decreasing hERG affinity without abolishing target binding.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Jamieson, C., Moir, E. M., Rankin, Z. M., & Scott, J. S. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-ups. Journal of Medicinal Chemistry. [Link]

-

Beak, P., & Lee, W. K. (1994). .alpha.-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry. [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Campos, K. R. (2017). Organometallic Chemistry in the Pharmaceutical Industry. Science. [Link]

The Homoisonipecotic Acid Scaffold: Engineering 4-Substituted Piperidine Acetic Acid Derivatives

Executive Summary

This technical guide explores the design, synthesis, and pharmacological utility of 4-substituted piperidine acetic acid derivatives (often referred to as homoisonipecotic acid derivatives). Unlike their lower homolog, isonipecotic acid (piperidine-4-carboxylic acid), these derivatives possess an additional methylene spacer between the piperidine ring and the acidic functionality.

This subtle structural modification—extending the pharmacophore by approximately 1.54 Å—dramatically alters the ligand's spatial reach, making it a privileged scaffold in the design of Integrin Antagonists (e.g., GPIIb/IIIa inhibitors) and GABAergic modulators . This guide details the synthetic pathways, specifically the Horner-Wadsworth-Emmons (HWE) route, and provides rigorous protocols for their generation and validation.

Part 1: The Pharmacophore & Structural Rationale

The "Spacer" Effect in Ligand Design

In medicinal chemistry, the distance between a basic nitrogen (cationic center) and an acidic carboxylate (anionic center) often dictates receptor selectivity. The 4-substituted piperidine acetic acid scaffold provides a semi-rigid template that mimics the Arg-Gly-Asp (RGD) turn found in integrin ligands, or the extended conformation of GABA (

-

Isonipecotic Acid: Rigid, short distance (~5.0 Å N-to-O). Often binds too tightly to compact pockets (e.g., Muscarinic receptors).

-

Homoisonipecotic Acid (Piperidine-4-acetic acid): Extended, flexible distance (~6.5 Å N-to-O). Ideal for spanning the divalent cation binding sites in integrins (

, -

Piperidin-4-yloxyacetic Acid (Ether Link): Bioisostere found in drugs like Lamifiban . The oxygen atom adds polarity and alters the bond angle, but the spatial reach is similar to the methylene analog.

Pharmacophore Distance Map

The following diagram illustrates the spatial relationships and key interactions facilitated by this scaffold.

Figure 1: Pharmacophore map of 4-substituted piperidine acetic acid derivatives interacting with an integrin receptor target.

Part 2: Synthetic Strategies

Constructing the 4-piperidine acetic acid core requires forming a carbon-carbon bond at the C4 position of the piperidine ring. While reduction of pyridine-4-acetic acid is possible, it severely limits substitution patterns. The industry-standard approach utilizes N-protected 4-piperidones as versatile electrophiles.

The Horner-Wadsworth-Emmons (HWE) Route

This pathway is preferred over the standard Wittig reaction due to the water-solubility of the phosphate byproduct (facilitating purification) and the high yield of the

Mechanism & Causality:

-

Reagent Choice: Triethyl phosphonoacetate is used with a strong base (NaH) to generate a nucleophilic carbanion.

-

Stereoselectivity: The HWE reaction predominantly yields the (

)-alkene.[1][2] While the double bond is eventually reduced, the ( -

Hydrogenation: Catalytic hydrogenation (Pd/C) simultaneously reduces the alkene and, if a benzyl protecting group is used, deprotects the amine. For orthogonal protection, Boc is preferred as it survives hydrogenation.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic workflow for generating the homoisonipecotic acid scaffold via HWE chemistry.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate

Objective: To synthesize the saturated ester scaffold on a multigram scale. Scale: 10.0 mmol Safety: Sodium hydride is pyrophoric. Conduct all steps under an inert atmosphere (Nitrogen or Argon).

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |

| N-Boc-4-piperidone | 199.25 | 1.0 | 1.99 g | Electrophile |

| Triethyl phosphonoacetate | 224.19 | 1.2 | 2.69 g (2.4 mL) | HWE Reagent |

| Sodium Hydride (60% in oil) | 24.00 | 1.3 | 0.52 g | Base |

| THF (Anhydrous) | - | - | 50 mL | Solvent |

| Pd/C (10% wt) | - | 10 wt% | 0.20 g | Catalyst |

Step-by-Step Methodology

Phase 1: Olefination (HWE Reaction)

-

Base Activation: In a flame-dried 250 mL round-bottom flask equipped with a stir bar, suspend NaH (0.52 g) in anhydrous THF (20 mL) under nitrogen at 0°C.

-

Reagent Addition: Add triethyl phosphonoacetate (2.69 g) dropwise over 10 minutes. Note: Vigorous gas evolution (

) will occur. Ensure adequate venting. Stir at 0°C for 30 minutes until the solution becomes clear/yellowish. -

Substrate Addition: Dissolve N-Boc-4-piperidone (1.99 g) in THF (10 mL) and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (

) should disappear, replaced by the alkene spot ( -

Workup: Quench carefully with saturated aqueous

(10 mL). Extract with EtOAc (-

Checkpoint: The crude product is the

-unsaturated ester. It can be purified via silica gel chromatography or carried forward directly if >90% pure by NMR.

-

Phase 2: Hydrogenation

-

Setup: Dissolve the crude unsaturated ester in Ethanol (40 mL). Add 10% Pd/C (0.20 g).

-

Reduction: Purge the vessel with

gas (balloon pressure is sufficient for this substrate) and stir vigorously at room temperature for 12 hours. -

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate to yield Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate as a clear oil.

Self-Validating QC Criteria:

-

1H NMR (CDCl3): Look for the disappearance of alkene protons (

5.7 ppm) and the appearance of the doublet at -

Yield: Expected yield is 85-95% over two steps.

Part 4: Case Study - Integrin Antagonism

The "Fiban" Class Connection

The clinical development of GPIIb/IIIa inhibitors for acute coronary syndromes relied heavily on this scaffold.

-

Lamifiban (Ro 44-9883): Utilizes a piperidin-4-yloxy acetic acid core. The ether oxygen serves as a hydrogen bond acceptor, but the geometric projection of the carboxylic acid mimics the aspartate side chain of fibrinogen [1].

-

Mechanism: The basic piperidine nitrogen (or a substituent attached to it) interacts with the Asp-224 residue of the

subunit, while the acetic acid carboxylate coordinates with the Metal Ion Dependent Adhesion Site (MIDAS) on the

Comparative Activity Data

The following table summarizes the potency of piperidine-acetic acid derivatives compared to rigid analogs in inhibiting fibrinogen binding.

| Compound Scaffold | Linker Type | IC50 (GPIIb/IIIa) | Selectivity ( |

| Isonipecotic Acid | Direct (C0) | > 10 | Low |

| Piperidine-4-acetic acid | Methylene (C1) | 15 - 50 nM | High |

| Piperidin-4-yloxy acetic acid | Ether (O-C1) | 5 - 20 nM | High |

Data synthesized from structure-activity relationship studies of RGD mimetics [3].

References

-

Lamifiban (Ro 44-9883): A non-peptide fibrinogen receptor antagonist. Source: DrugFuture. URL:[Link]

-

A general chemical principle for creating closure-stabilizing integrin inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

-

Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

-

Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols. Source: Organic Chemistry Portal / BenchChem. URL:[Link]

Sources

Strategic Sourcing & Technical Guide: (4-Bromomethyl-piperidin-1-yl)-acetic Acid Building Blocks

This guide addresses the sourcing, stability, and application of (4-Bromomethyl-piperidin-1-yl)-acetic acid and its critical precursors.

Part 1: The Stability Paradox & Sourcing Strategy

The "Missing" Catalog Item

You may have difficulty locating This compound as a shelf-stable free acid in standard catalogs. This is not a supply chain failure but a chemical stability necessity.

-

The Chemical Conflict: This molecule contains a nucleophilic tertiary amine (piperidine nitrogen) and an electrophilic alkyl bromide (bromomethyl group).

-

The Risk: In its free base or zwitterionic form, this compound is prone to intermolecular self-alkylation (polymerization) or intramolecular cyclization (if geometry permits).

-

The Solution: Commercial suppliers typically provide the stable precursor (4-Bromomethylpiperidine Hydrochloride) or the protected ester form.

The Strategic Sourcing Workflow

Do not search for the unstable free acid. Instead, source the stable components or the protected intermediate.

Figure 1: Recommended sourcing workflow to bypass stability issues.

Part 2: Supplier Landscape & Specifications

Primary Precursor: 4-(Bromomethyl)piperidine HCl

CAS: 1159825-22-5 Molecular Weight: 214.53 g/mol Role: The core scaffold carrying the reactive bromide.

Tier 1 Suppliers (Validated Quality Systems) These vendors typically offer high-purity (>97%) material with reliable CoA data regarding hydrolytic impurities.

| Supplier | Catalog / SKU | Purity Spec | Stock Location | Notes |

| Sigma-Aldrich | 1159825-22-5 | ≥95% | USA/EU | High reliability; provides full SDS/CoA. |

| Enamine | EN300-XXXX | ≥95% | Ukraine/USA | Excellent for building blocks; large stock. |

| Combi-Blocks | QA-XXXX | ≥97% | USA (San Diego) | Fast shipping; cost-effective for gram scale. |

| Ambeed | A664639 | 98% | USA (Chicago) | Good availability for bulk (10g+). |

| BLD Pharm | BD12345 | 97% | China/USA | Competitive pricing; check batch LCMS. |

Critical Quality Attributes (CQA)

When sourcing the precursor, you must validate the following parameters to ensure the success of your downstream synthesis.

-

Hydrolysis Impurity: The bromomethyl group is labile. Check for 4-(hydroxymethyl)piperidine (hydrolysis product).

-

Acceptance Criteria: < 2.0% by H-NMR.

-

-

Salt Stoichiometry: Must be the Hydrochloride (HCl) or Hydrobromide (HBr) salt to prevent polymerization.

-

Verification: Elemental Analysis (Cl/Br ratio) or Silver Nitrate titration.

-

Part 3: Technical Validation Protocols

Quality Control: Purity Assessment

Before using a new batch of 4-(bromomethyl)piperidine HCl, perform this rapid QC check to detect hydrolysis.

Protocol: H-NMR Validation

-

Solvent: Dissolve 10 mg of sample in DMSO-d6 (Avoid D2O as it may promote hydrolysis during the run).

-

Key Signals:

-

Bromomethyl (-CH2Br): Look for a doublet around δ 3.4 - 3.6 ppm .

-

Hydroxymethyl (-CH2OH): Look for a signal shifted upfield (approx δ 3.2 ppm ) and the absence of the OH coupling if wet.

-

-

Calculation: Integrate the -CH2Br signal vs. the piperidine ring protons. Any deficit suggests hydrolysis or dimerization.

Synthesis: Generating the this compound Scaffold

Since the free acid is unstable, synthesize the tert-butyl ester intermediate. This allows you to purify the building block and deprotect it only when needed.

Reaction Scheme:

4-(Bromomethyl)piperidine HCl + tert-Butyl Bromoacetate + K2CO3 → tert-Butyl 2-(4-(bromomethyl)piperidin-1-yl)acetate

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask. Add 4-(bromomethyl)piperidine HCl (1.0 equiv) and anhydrous Acetonitrile (0.1 M concentration).

-

Base Addition: Add K2CO3 (3.0 equiv) and catalytic KI (0.1 equiv). Stir for 10 min at Room Temperature (RT).

-

Alkylation: Dropwise add tert-butyl bromoacetate (1.1 equiv).

-

Reaction: Stir at RT for 12-16 hours. Note: Do not heat excessively to avoid displacing the primary bromide.

-

Workup: Filter off solids. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water/brine.[1] Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The ester is stable and can be stored at -20°C.

Deprotection (On-Demand): Treat the ester with TFA/DCM (1:1) for 1 hour at RT to generate the free acid immediately prior to the next coupling step.

Part 4: Handling & Safety Logic

Safety Diagram: Risk Mitigation Alkyl bromides are potential alkylating agents (carcinogens).

Figure 2: Safety protocols for handling bromomethyl piperidine derivatives.

Storage Recommendations:

-

Temperature: Store at 2-8°C (Precursor) or -20°C (Synthesized Ester).

-

Atmosphere: Store under Argon/Nitrogen .[1] Moisture triggers hydrolysis of the bromide.

-

Container: Amber glass to prevent photolytic degradation.

References

-

Sigma-Aldrich. 4-(Bromomethyl)piperidine hydrochloride Product Page. Retrieved from

-

PubChem. Compound Summary: 4-(Bromomethyl)piperidine. National Library of Medicine. Retrieved from

-

BenchChem. Application Notes: Piperidine Building Blocks in Drug Discovery. Retrieved from

-

ChemicalBook. Synthesis of Piperidine Acetic Acid Derivatives. Retrieved from

-

Enamine. Building Blocks: Piperidines. Retrieved from

Sources

Difference between 4-bromomethyl and 4-bromo piperidine derivatives

Technical Guide: 4-Bromopiperidine vs. 4-(Bromomethyl)piperidine Derivatives

Executive Summary

In medicinal chemistry and organic synthesis, the distinction between 4-bromopiperidine and 4-(bromomethyl)piperidine extends beyond a simple methylene homologation. This single carbon difference dictates a fundamental divergence in reactivity profiles, conformational landscapes, and pharmacological utility.

This guide analyzes these two scaffolds, providing a decision-making framework for researchers selecting between them for drug discovery campaigns or synthetic intermediate design.

Structural & Electronic Fundamentals

The core difference lies in the hybridization environment of the carbon bearing the halogen and its proximity to the nitrogen center.

| Feature | 4-Bromopiperidine | 4-(Bromomethyl)piperidine |

| Halide Type | Secondary ( | Primary ( |

| Bond Length (C-Br) | ~1.94 Å (Rigid ring attachment) | ~1.93 Å (Flexible exocyclic arm) |

| Steric Environment | High (Ring strain + 1,3-diaxial interactions) | Low (Rotational freedom) |

| Inductive Effect on N | Stronger (3 bonds to N) | Weaker (4 bonds to N) |

| Dominant Conformation | Chair (Br equatorial preference ~0.4 kcal/mol) | Chair (CH₂Br equatorial preference >1.7 kcal/mol) |

Electronic Influence on Basicity (pKa)

The electronegative bromine atom exerts an electron-withdrawing inductive effect (

-

4-Bromopiperidine: The bromine is 3 bonds away from the nitrogen. The

effect lowers the pKa of the amine (relative to piperidine, pKa ~11.2), typically to the range of 9.5 – 10.0 . -

4-(Bromomethyl)piperidine: The bromine is 4 bonds away. The inductive attenuation results in a pKa closer to the parent piperidine, typically 10.5 – 10.8 .

Implication: 4-(Bromomethyl)piperidine derivatives are generally more basic and more nucleophilic at the nitrogen center than their 4-bromo counterparts.

Reactivity Profile: The Elimination vs. Substitution Competition

The most critical synthetic distinction is the susceptibility to elimination reactions.

4-Bromopiperidine: The Elimination Trap

As a secondary halide within a six-membered ring, 4-bromopiperidine is prone to E2 elimination , particularly when reacting with strong nucleophiles that also act as bases (e.g., alkoxides, thiolates).

-

Mechanism: The base abstracts an axial proton at C3/C5. If the bromine is also axial (trans-diaxial geometry), elimination proceeds rapidly to form 1,2,3,6-tetrahydropyridine (an endocyclic alkene).

-

Consequence: Yields of

substitution products are often compromised (40-60%) by the formation of the alkene byproduct.

4-(Bromomethyl)piperidine: The Robust Electrophile

Being a primary alkyl halide, this scaffold is an excellent substrate for

-

Mechanism: Backside attack is sterically unhindered.

-

Elimination: E2 elimination would require the formation of an exocyclic double bond (methylenepiperidine) or a rearrangement, both of which are thermodynamically less favorable and kinetically slower than the direct substitution.

-

Consequence: High yields (>85%) in alkylation reactions.

Visualizing the Reaction Pathways

Figure 1: Comparative reactivity pathways showing the high risk of elimination for 4-bromopiperidine versus the clean substitution pathway for the bromomethyl derivative.

Medicinal Chemistry Applications: SAR & Linker Design

In drug design, switching between these two scaffolds is a strategic tool for exploring Structure-Activity Relationships (SAR).

The "Methylene Extension" Effect

-

Spatial Reach: The extra methylene group in 4-(bromomethyl)piperidine extends the pharmacophore by approximately 1.54 Å . This is often used to probe the depth of a binding pocket (e.g., GPCRs like CCR5 or Opioid receptors).

-

Rotational Freedom:

-

4-Bromo derived: The substituent is directly attached to the rigid chair. Its vector is fixed (axial or equatorial).

-

4-Bromomethyl derived: The substituent has free rotation around the C4-CH2 bond, allowing it to adopt multiple conformations to find optimal binding interactions.

-

Case Study: Conformational Locking

When designing rigid analogs, 4-bromopiperidine precursors lead to compounds where the substituent vector is highly defined. If the biological target requires a specific angle, the 4-bromo derivative (rigid) might show higher selectivity (high affinity or zero affinity), whereas the 4-bromomethyl derivative (flexible) might show "promiscuous" binding due to its ability to adapt.

Experimental Protocols

Protocol A: Synthesis of 4-Substituted Piperidines via

Targeting the displacement of Br with a Thiol (R-SH).

For 4-(Bromomethyl)piperidine (High Yield Method):

-

Substrate: 1-Boc-4-(bromomethyl)piperidine (1.0 eq).

-

Reagents: Thiol (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or Acetonitrile (0.1 M).

-

Conditions: Stir at 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Expected Yield: 85-95%.

For 4-Bromopiperidine (Optimization Required): Note: Standard basic conditions often lead to elimination.

-

Substrate: 1-Boc-4-bromopiperidine (1.0 eq).

-

Reagents: Thiol (1.2 eq), Cs₂CO₃ (1.5 eq) - Cesium is preferred over Potassium to favor substitution.

-

Solvent: DMF (0.1 M).

-

Conditions: Stir at room temperature (avoid heating to suppress elimination) for 12-18 hours.

-

Alternative: Use a sulfur nucleophile with low basicity (e.g., Thioacetate) if elimination persists.

-

Expected Yield: 50-70% (Purification required to remove alkene).

Synthetic Decision Tree

Figure 2: Decision matrix for selecting the appropriate starting material based on structural needs and synthetic risks.

References

- Reactivity of Piperidine Derivatives Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains vs competition in cyclohexyl systems).

-

Conform

-

Benchchem. "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives". Available at:

-

-

Synthesis and SAR of Piperidine Linkers

- Journal of Medicinal Chemistry. "Structure-Activity Relationships of Piperidine-Based CCR5 Antagonists". (Illustrates the impact of linker length on binding).

-

PubChem. "4-(Bromomethyl)piperidine Compound Summary".[1] National Library of Medicine. Available at:

-

pKa and Electronic Effects

-

ResearchGate. "pK a values of common substituted piperazines and piperidines". Available at:

-

Sources

Methodological & Application

Application Note: Synthesis and Isolation of (4-Bromomethyl-piperidin-1-yl)-acetic acid

Introduction & Strategic Overview

(4-Bromomethyl-piperidin-1-yl)-acetic acid is a highly versatile bifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1], G-protein coupled receptor (GPCR) ligands, and peptidomimetics. The molecule features a carboxylic acid handle (ideal for standard peptide coupling) and a highly reactive primary alkyl bromide (primed for nucleophilic displacement or cross-coupling).

The Chemical Challenge: Self-Alkylation

Synthesizing this compound directly from 4-bromomethylpiperidine presents a classic chemoselectivity and stability challenge. The starting material contains both a nucleophilic secondary amine and a highly electrophilic primary alkyl bromide. If the free base of 4-bromomethylpiperidine is generated without a superior electrophile immediately available, it rapidly undergoes intermolecular self-alkylation , leading to irreversible oligomerization and polymerization[2].

The Orthogonal Strategy (Causality & Design)

To circumvent polymerization, direct alkylation using bromoacetic acid under basic conditions is highly discouraged. The zwitterionic nature of bromoacetic acid reduces its solubility and electrophilicity in organic solvents, forcing the use of harsher basic conditions that promote the undesired self-alkylation of the piperidine.

Instead, a field-proven two-step orthogonal protection strategy must be employed[3]:

-

Kinetic Trapping: The starting material must be utilized as its hydrobromide (HBr) salt. The free base is generated in situ in a dilute environment using a mild, heterogeneous base (

) in the presence of an excess of tert-butyl bromoacetate . The -

Orthogonal Acidic Deprotection: Saponification of the resulting ester using an aqueous base (e.g., LiOH or NaOH) would inevitably hydrolyze the primary alkyl bromide into an unwanted alcohol. The tert-butyl ester is strategically chosen because it can be cleanly cleaved under anhydrous acidic conditions using Trifluoroacetic acid (TFA), leaving the primary bromide completely intact[4].

Mechanistic Pathway

Mechanistic divergence of 4-bromomethylpiperidine free base towards N-alkylation vs. self-alkylation.

Experimental Protocols

Workflow Visualization

Step-by-step experimental workflow for the synthesis and isolation of the target acetic acid.

Step 1: Synthesis of tert-butyl (4-bromomethyl-piperidin-1-yl)acetate

Objective: Alkylate the secondary amine while suppressing polymerization.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Argon or

). -

Dissolution: Suspend 4-bromomethylpiperidine hydrobromide (1.0 equiv, 10.0 mmol) in anhydrous Acetonitrile (MeCN) (50 mL) to maintain a dilute concentration (~0.2 M).

-

Electrophile Addition: Add tert-butyl bromoacetate (1.2 equiv, 12.0 mmol) directly to the suspension. Note: Adding the electrophile before the base ensures that any free amine generated is immediately trapped.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add finely powdered anhydrous Potassium Carbonate (

) (2.5 equiv, 25.0 mmol) in three portions over 15 minutes. -

Reaction: Remove the ice bath and allow the heterogeneous mixture to stir vigorously at room temperature (RT) for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, visualization with Ninhydrin stain).

-

Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Step 2: Acidic Deprotection to this compound

Objective: Cleave the tert-butyl ester without hydrolyzing the primary bromide.

-

Reaction Setup: Dissolve the purified tert-butyl (4-bromomethyl-piperidin-1-yl)acetate (1.0 equiv, ~7.5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

-

Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) (5.0 mL) dropwise to achieve a ~20% v/v TFA/DCM solution.

-

Deprotection: Stir the reaction mixture at RT for 4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

-

Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the resulting residue with Toluene (3 × 10 mL) to azeotropically remove residual TFA.

-

Precipitation: Dissolve the resulting thick oil in a minimal amount of DCM (2 mL) and add dropwise into vigorously stirred, ice-cold Diethyl Ether (

) (50 mL). The product will precipitate as a white solid (TFA salt). Filter, wash with cold

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry for Step 1 (N-Alkylation)

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |

| 4-Bromomethylpiperidine HBr | 259.00 | 1.0 | 10.0 | 2.59 g | Limiting Reactant |

| tert-Butyl bromoacetate | 195.05 | 1.2 | 12.0 | 2.34 g (1.77 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.5 | 25.0 | 3.45 g | Mild Base |

| Acetonitrile (MeCN) | 41.05 | - | - | 50.0 mL | Polar Aprotic Solvent |

Table 2: Optimization of Base and Solvent for N-Alkylation

| Solvent | Base | Concentration | Observation / Yield | Mechanistic Rationale |

| DCM | TEA (Homogeneous) | 0.5 M | High polymerization (<30% yield) | Homogeneous base rapidly generates free amine in high local concentrations, promoting self-alkylation. |

| DMF | NaH (Strong) | 0.2 M | Complex mixture / Degradation | Strong base promotes E2 elimination of the primary bromide to form an exocyclic alkene. |

| MeCN | 0.2 M | Clean conversion (>80% yield) | Heterogeneous base slowly generates the free amine, keeping steady-state concentration low while the excess electrophile traps it. |

References

-

Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer Journal of Medicinal Chemistry (2024). URL:[Link]

-

Semi-Rigid (Aminomethyl) Piperidine-Based Pentadentate Ligands for Mn(II) Complexation Molecules (2021). URL:[Link]

-

Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design Wiley-VCH (2004). URL:[Link]

Sources

Protocol for the N-Alkylation of 4-Bromomethylpiperidine with Bromoacetic Acid

Executive Summary & Mechanistic Rationale

The synthesis of piperidine-acetic acid derivatives is a cornerstone in the development of modern therapeutics, including PROTACs, peptidomimetics, and selective receptor ligands. Specifically, the N-alkylation of 4-bromomethylpiperidine with bromoacetic acid yields 1-(carboxymethyl)-4-(bromomethyl)piperidine—a highly versatile, bifunctional building block.

Executing this reaction requires precise kinetic control. 4-Bromomethylpiperidine possesses both a nucleophilic secondary amine and an electrophilic primary alkyl bromide. Under poorly optimized basic conditions, this molecule is prone to intermolecular self-condensation (oligomerization) or intramolecular cyclization (forming quinuclidine derivatives).

To achieve high yields of the target N-alkylated product, we exploit the extreme electrophilicity of the

Reaction Pathway & Selectivity

The following diagrams illustrate the kinetic vs. thermodynamic pathways and the step-by-step workflow required to successfully isolate the zwitterionic product.

Kinetic vs. thermodynamic pathways in the N-alkylation of 4-bromomethylpiperidine.

Workflow for the N-alkylation of 4-bromomethylpiperidine with bromoacetic acid.

Experimental Protocol

This methodology adapts established submonomer alkylation techniques [1] and piperidine functionalization standards [2].

Materials & Reagents

-

4-Bromomethylpiperidine hydrobromide (1.0 equiv)

-

2-Bromoacetic acid (1.1 equiv)

-

Potassium carbonate, anhydrous (K₂CO₃) (2.5 equiv)

-

Acetonitrile (MeCN) , anhydrous

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine & Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure

Step 1: Neutralization & Setup Suspend 4-bromomethylpiperidine hydrobromide (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous MeCN (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.

-

Causality: The hydrobromide salt is neutralized in situ. Cooling to 0 °C suppresses the nucleophilicity of the newly freed secondary amine, preventing premature self-condensation before the highly reactive electrophile is introduced.

Step 2: Electrophile Addition Dissolve 2-bromoacetic acid (1.1 equiv) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.

-

Causality: Dropwise addition ensures that the electrophile is always in a lower localized concentration relative to the base, preventing localized acidic pockets that could protonate the amine and stall the reaction.

Step 3: Alkylation Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C for 16 hours under an inert atmosphere (N₂ or Argon).

-

Causality: The

-bromo carboxylic acid is exceptionally electrophilic. At 50 °C, the kinetic N-alkylation pathway outcompetes the thermodynamic self-alkylation of the unactivated primary bromide on the piperidine ring[2].

Step 4: Self-Validating Analytical Checkpoint Before proceeding to workup, sample the reaction mixture for LC-MS analysis.

-

Validation: The target zwitterion will display a characteristic 1:1 isotopic doublet at m/z 236 and 238 [M+H]⁺ due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. If the dominant mass is 156 (loss of Br), base-catalyzed hydrolysis or elimination has occurred, and the reaction must be aborted.

Step 5: Workup & Zwitterion Isolation Filter the reaction mixture to remove inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a minimal amount of distilled water.

Step 6: Isoelectric pH Adjustment Carefully adjust the aqueous layer to pH 3–4 using 1M HCl.

-

Causality: The product is an amphoteric zwitterion. Adjusting to its isoelectric point (pH 3–4) neutralizes the carboxylate into a carboxylic acid while managing the protonation state of the tertiary amine, maximizing its partition coefficient for organic extraction[2].

Step 7: Extraction Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.

Reaction Parameter Optimization

The choice of base and solvent is the most critical variable in this protocol. The table below summarizes the causality behind various reagent combinations.

| Base | Solvent | Temp | Predicted Yield | Mechanistic Observation & Causality |

| K₂CO₃ (2.5 eq) | MeCN | 50 °C | 80–85% | Optimal. Heterogeneous base prevents high local pH, minimizing E2 elimination of the primary bromide. |

| DIPEA (2.5 eq) | DMF | 25 °C | 70–75% | Homogeneous system accelerates reaction but increases risk of self-condensation side products. |

| NaOH (aq) | H₂O/THF | 25 °C | < 40% | Hydroxide induces competitive hydrolysis of the primary bromide to an alcohol. |

| NaH (2.0 eq) | THF | 0–25 °C | < 20% | Strong base triggers rapid E2 elimination, forming 4-methylenepiperidine. |

References

-

Title: Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Source: DNDi (Drugs for Neglected Diseases initiative) URL: [Link]

-

Title: A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Source: Frontiers in Chemistry URL: [Link]

Sources

Application Note: Utilizing (4-Bromomethyl-piperidin-1-yl)-acetic Acid as a Rigid, Ionizable PROTAC Linker

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocols.

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. Because PROTACs consist of a Protein of Interest (POI) ligand, an E3 ligase ligand, and a linker, they frequently violate Lipinski’s "Rule of 5", presenting significant drug metabolism and pharmacokinetic (DMPK) challenges.

Historically, flexible polyethylene glycol (PEG) chains were the default choice for PROTAC linkers. However, PEG linkers often incur a high entropic penalty during the formation of the highly ordered POI-PROTAC-E3 ternary complex[1]. To overcome this, the field is shifting toward conformationally restricted, rigid linkers containing cycloalkane or heterocyclic structures[2].

(4-Bromomethyl-piperidin-1-yl)-acetic acid represents a next-generation bifunctional linker that addresses these challenges through two core mechanisms:

-

Conformational Rigidity: The piperidine core restricts the molecule's rotational freedom. This pre-organizes the PROTAC into an active conformation, reducing the entropic cost of ternary complex formation and disfavoring off-target interactions[2].

-

Enhanced Solubility via Ionization: The inclusion of a basic tertiary amine within the piperidine ring provides a protonable center at physiological pH. This significantly improves aqueous solubility and oral bioavailability—critical hurdles in PROTAC clinical translation[3].

Physicochemical Profiling & Reactivity

The utility of this compound lies in its orthogonal bifunctionality. The bromomethyl group acts as a potent electrophile, while the acetic acid moiety serves as a reliable handle for amide coupling.

Table 1: Physicochemical Properties and Reactivity Profile

| Property | Characteristic | Impact on PROTAC Design |

| Functional Group 1 | Bromomethyl (-CH2Br) | Enables rapid, selective |

| Functional Group 2 | Acetic Acid (-CH2COOH) | Facilitates robust amide coupling with primary or secondary amines. |

| Core Scaffold | Piperidine Ring | Imparts structural rigidity, restricting conformational freedom[1]. |

| Ionizability | Tertiary Amine (Basic) | Protonates at physiological pH, enhancing aqueous solubility[3]. |

| Metabolic Stability | High | Resistant to the oxidative cleavage commonly seen in PEG linkers[2]. |

Conjugation Strategy & Experimental Workflow

The synthesis of a PROTAC using this linker follows a strictly ordered two-step protocol. The

Figure 1: Step-by-step PROTAC synthesis workflow utilizing the bifunctional piperidine linker.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that success or failure can be definitively measured at each critical junction.

Protocol A: Nucleophilic Substitution ( ) of the Bromomethyl Handle

Objective: Covalently attach the POI ligand to the linker via the bromomethyl electrophile.

Materials:

-

POI Ligand (containing a primary/secondary amine, thiol, or phenol) (1.0 eq)

-

This compound (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: Dissolve the POI ligand (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Expertise & Causality: DIPEA is chosen over smaller bases like Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding unwanted quaternization with the highly reactive bromomethyl group.

-

-

Linker Addition: Add this compound (1.1 eq) dropwise.

-

Reaction: Stir the mixture at 40°C for 4–6 hours. Avoid exceeding 50°C to prevent elimination side-reactions (forming an alkene) or dimerization.

-

Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. The system is self-validating when the chromatogram shows the complete consumption of the POI ligand and the appearance of the [M+H]+ peak corresponding to the alkylated intermediate.

-

Workup: Quench with water and extract with Ethyl Acetate. Any unreacted bromomethyl linker will hydrolyze during this aqueous workup, preventing downstream interference. Concentrate the organic layer in vacuo.

Protocol B: Amide Coupling of the Acetic Acid Handle

Objective: Attach the E3 ligase ligand to the intermediate to form the final PROTAC.

Materials:

-

Alkylated Intermediate from Protocol A (1.0 eq)

-

E3 Ligase Ligand (e.g., CRBN or VHL ligand containing a primary amine) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Step-by-Step Procedure:

-

Activation: Dissolve the Alkylated Intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

-

Expertise & Causality: The acetic acid handle attached to the piperidine nitrogen is electronically deactivated and sterically hindered. HATU is selected over standard EDC/NHS because it generates a highly reactive HOAt ester, which efficiently overcomes these barriers to drive amide bond formation.

-

-

Coupling: Add the E3 Ligase Ligand (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

-

Validation Checkpoint: Monitor the reaction via analytical HPLC at 254 nm. The protocol is validated upon the disappearance of the intermediate carboxylic acid peak and the emergence of the final PROTAC mass.

-

Purification: Purify the crude mixture directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final PROTAC in high purity (>95%).

Biological Evaluation & Ternary Complex Formation

Once synthesized, the rigidified PROTAC must induce the proximity of the target POI and the E3 ligase. The piperidine linker plays a critical role here by minimizing the entropic penalty of folding, thereby stabilizing the ternary complex and accelerating polyubiquitination[1].

Figure 2: Mechanism of targeted protein degradation via PROTAC ternary complex formation.

Comparative Linker Data

To justify the selection of this compound over traditional linkers, the following quantitative and qualitative parameters should be evaluated during lead optimization.

Table 2: Comparative Analysis of PROTAC Linker Architectures

| Parameter | Traditional PEG Linkers | Piperidine-Based Linkers | Advantage of Piperidine |

| Flexibility | Highly flexible | Conformationally restricted | Reduces entropic penalty during ternary complex formation[1]. |

| Aqueous Solubility | High (Hydrogen bonding) | High (pH-dependent protonation) | Improves oral bioavailability and overall DMPK profile[3]. |

| Metabolic Stability | Susceptible to oxidative cleavage | Highly stable | Prolongs half-life in vivo, reducing clearance rates[2]. |

| Off-Target Binding | Moderate to High | Low | Rigidity disfavors non-productive, off-target ternary complexes. |

References

Sources

Peptide coupling conditions for piperidinyl-acetic acid derivatives

Application Note & Protocol Guide

Executive Summary

Piperidinyl-acetic acid derivatives (e.g., 2-, 3-, or 4-(piperidinyl)acetic acid) represent a unique class of building blocks in medicinal chemistry. Unlike direct piperidine-2-carboxylic acids (pipecolic acids) where the carboxyl group is rigidly held adjacent to the nitrogen, the acetic acid "tail" introduces a methylene linker. This linker imparts rotational flexibility, reducing immediate steric clash but retaining the solubility and zwitterionic challenges characteristic of saturated heterocycles.

This guide provides optimized protocols for coupling these substrates, addressing the three primary failure modes: N-acyl urea formation (low yield), C-alpha racemization (stereochemical erosion), and incomplete conversion due to zwitterionic solubility issues.

Strategic Analysis: Reagent Selection

The choice of coupling reagent is dictated by the position of the acetic acid side chain (2-, 3-, or 4-position) and the scale of the reaction.

| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | EDC / HOBt |

| Primary Use Case | Discovery scale (<1g); High-throughput screening. | Process scale (>10g); Sterically hindered 2-substituted isomers. | Cost-sensitive, non-hindered 4-isomers. |

| Mechanism | Formation of highly reactive O-7-azabenzotriazolyl active ester. | Formation of mixed anhydride; water scavenger. | Carbodiimide activation (O-acylisourea).[1] |

| Steric Tolerance | Excellent (High reactivity). | Good (Driven by thermodynamics/water removal). | Moderate (Prone to N-acyl urea side product). |

| Racemization Risk | Low (due to HOAt leaving group), but basic conditions can trigger it. | Very Low (Epimerization suppressed; acidic/neutral conditions possible). | Moderate (Requires HOBt to suppress). |

| Workup | Chromatographic purification usually required (tetramethylurea byproducts). | Aqueous Extraction (Water-soluble byproducts). | Aqueous wash (Acid/Base).[2] |

Decision Matrix

The following logic gate determines the optimal protocol based on your specific substrate constraints.

Figure 1: Decision matrix for selecting the optimal coupling strategy. T3P is favored for hindered substrates and scale-up due to its clean profile.[3]

Detailed Experimental Protocols

Protocol A: High-Reactivity HATU Coupling

Best for: Small-scale discovery, 2-substituted piperidines, or unreactive amine partners.

Mechanistic Insight: HATU generates the O-7-azabenzotriazolyl active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen in the 7-aza ring, accelerating aminolysis significantly faster than HBTU or EDC [1].

Materials:

-

Carboxylic Acid:

-protected piperidinyl-acetic acid (1.0 eq) -

Amine Partner: (1.1 eq)

-

Reagent: HATU (1.1 – 1.2 eq)

-

Base: DIPEA (

-Diisopropylethylamine) (3.0 eq) -

Solvent: Anhydrous DMF (Dimethylformamide) [0.1 M concentration]

Step-by-Step Procedure:

-

Dissolution: In a dry vial, dissolve the

-protected acid and HATU in anhydrous DMF. Stir for 2 minutes at room temperature (RT) to initiate pre-activation (formation of the active ester). -

Addition: Add the DIPEA. The solution should turn yellow. Note: If the acid is prone to racemization, cool to 0°C before adding base.[4]

-

Coupling: Immediately add the amine partner.

-

Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[4]

-

Self-Validation: Check for the mass of the active ester (+OBt species) if the reaction stalls.

-

-

Workup: Dilute with EtOAc (10x volume). Wash sequentially with:

-

10% Citric Acid (removes unreacted amine/DIPEA).

-

Sat. NaHCO₃ (removes unreacted acid/OBt byproducts).

-

Brine.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), preventing racemization, and simple workup.

Mechanistic Insight: T3P acts as a water scavenger, driving the equilibrium toward the amide. It forms a mixed anhydride intermediate.[5][6] Unlike carbodiimides, it does not generate insoluble ureas, and unlike HATU, it does not generate guanidinium byproducts [2].

Materials:

-

Carboxylic Acid:

-protected piperidinyl-acetic acid (1.0 eq) -

Amine Partner: (1.1 eq)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 eq)

-

Base: Pyridine (3.0 eq) or NMM (N-methylmorpholine) (3.0 eq)

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Step-by-Step Procedure:

-

Setup: Charge the acid and amine partner into the flask with EtOAc (or 2-MeTHF).

-

Activation: Dropwise add the T3P solution.

-

Critical Step: T3P is viscous; ensure accurate weighing or volumetric transfer.

-

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Workup (The "T3P Advantage"):

-

Add water directly to the reaction mixture.

-

Separate layers.

-

Wash organic layer with 0.5 M HCl (removes pyridine/amine).

-

Wash with 10% NaOH (removes unreacted acid and water-soluble phosphorus byproducts).

-

-

Isolation: Dry and concentrate. Often yields high-purity product without chromatography.

Troubleshooting & Optimization

Common failure modes for piperidinyl-acetic acid couplings and their remediation.

| Issue | Diagnosis (LCMS/TLC) | Root Cause | Remediation |

| Low Yield | Presence of N-acyl urea (M+Acid+Amine-H2O mass incorrect) | Slow aminolysis allowing rearrangement (common with EDC). | Switch to Protocol A (HATU) or use HOAt additive. |

| Racemization | Split peaks in HPLC (chiral column); loss of optical activity. | Base-mediated proton abstraction at C-alpha position.[4] | Use Protocol B (T3P) with Pyridine (weaker base). Lower temp to 0°C. Avoid DMF (promotes racemization). |

| Incomplete Reaction | Unreacted Acid remaining. | Steric hindrance at the 2-position of piperidine ring. | Increase T3P to 3.0 eq. Heat to 50°C (T3P is thermally stable). |

| Poor Solubility | Precipitation of zwitterion or intermediate. | High polarity of piperidine salts. | Use DMSO/DMF mix. Ensure |

Visualizing the Activation Pathway

Understanding the activation intermediate is crucial for troubleshooting.

Figure 2: Activation pathway highlighting the critical intermediate stage where racemization competes with amide bond formation.

References

-

Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Dunetz, J. R., et al. (2016). T3P: A Versatile Reagent for Amide Bond Formation.[7] Organic Process Research & Development. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

BenchChem Technical Support. (2025). Avoiding Racemization During the Synthesis of Chiral Piperidine Acids. Link

Sources

Nucleophilic substitution reactions of 4-bromomethyl piperidine moiety

Application Note: Nucleophilic Substitution (

Abstract

The 4-bromomethyl piperidine moiety is a highly versatile building block in medicinal chemistry, frequently utilized to introduce the pharmacologically privileged piperidine ring into complex molecular architectures. This application note details the mechanistic rationale, standardized protocols, and downstream applications of nucleophilic substitution (

Mechanistic Causality & Rationale

The piperidine ring is ubiquitous in FDA-approved therapeutics due to its favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiling. Incorporating a 4-methyl spacer terminating in a bromide leaving group—specifically, 4-bromomethylpiperidine—creates an ideal electrophilic center for

Why 4-Bromomethylpiperidine?

-

Steric Accessibility: The primary, neopentyl-like (yet unhindered) nature of the exocyclic bromomethyl carbon minimizes steric clashes, heavily favoring

substitution over competing -

Leaving Group Efficacy: The polarizable nature of the bromine atom and the relatively weak C–Br bond make it an excellent leaving group for displacement by various nucleophiles (amines, phenols, N-heterocycles).

-

Protection Strategy: To prevent intermolecular self-alkylation or side reactions, the secondary amine of the piperidine ring must be protected. The tert-butyloxycarbonyl (Boc) carbamate (yielding 1-Boc-4-bromomethylpiperidine) is the industry standard[1]. The Boc group is robust against the basic conditions required for

reactions but can be easily cleaved post-substitution using acidic conditions (e.g., TFA or HCl)[2].

Reaction Logic & Workflow

The standard workflow begins with the activation of 1-Boc-4-piperidinemethanol to the corresponding bromide, followed by the

Workflow from precursor alcohol to SN2 substituted piperidine derivative.